molecular formula C46H44N4O14S B040138 [(2R,3S,4R,5R)-2-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-hydroxy-5-[4-[2-(4-nitrophenyl)ethoxy]-2-oxopyrimidin-1-yl]oxolan-3-yl] 2-(4-nitrophenyl)ethanesulfonate CAS No. 114522-13-3

[(2R,3S,4R,5R)-2-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-hydroxy-5-[4-[2-(4-nitrophenyl)ethoxy]-2-oxopyrimidin-1-yl]oxolan-3-yl] 2-(4-nitrophenyl)ethanesulfonate

Cat. No.: B040138
CAS No.: 114522-13-3
M. Wt: 908.9 g/mol
InChI Key: ZDSKUWRANBGSEL-QQIQMRLBSA-N
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Description

5-Dtnesu is a compound of significant interest in various scientific fields due to its unique chemical properties and potential applications

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Dtnesu involves several steps, typically starting with the preparation of nucleoside-5’-diphosphates. One common method involves the use of tris [bis (triphenylphosphoranylidene)ammonium] pyrophosphate (PPN pyrophosphate) in the S_N2 displacement of the tosylate ion from 5’-tosylnucleosides . This method allows for the selective precipitation and isolation of nucleoside-5’-diphosphates from crude reaction mixtures.

Industrial Production Methods

Industrial production of 5-Dtnesu often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as Sephadex gel filtration and reverse-phase high-performance liquid chromatography are employed to purify the compound . The optimal catalytic temperature for the preparation of 5-Dtnesu is around 40°C, with an optimal pH of 8 .

Chemical Reactions Analysis

Types of Reactions

5-Dtnesu undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound’s properties and enhancing its applications.

Common Reagents and Conditions

Common reagents used in the reactions of 5-Dtnesu include pyrophosphate ions, which are crucial for phosphorylation reactions . The reaction conditions often involve maintaining a dry environment to prevent moisture from affecting the reaction outcome .

Major Products Formed

The major products formed from the reactions of 5-Dtnesu depend on the specific reagents and conditions used. For example, the use of pyrophosphate ions in phosphorylation reactions typically results in the formation of nucleoside-5’-diphosphates .

Scientific Research Applications

5-Dtnesu has a wide range of scientific research applications across various fields:

Mechanism of Action

The mechanism of action of 5-Dtnesu involves its interaction with specific molecular targets and pathways. For example, in biological systems, 5-Dtnesu can regulate the activity of enzymes involved in nucleotide metabolism . This regulation is achieved through the compound’s ability to bind to and modulate the activity of these enzymes.

Properties

CAS No.

114522-13-3

Molecular Formula

C46H44N4O14S

Molecular Weight

908.9 g/mol

IUPAC Name

[(2R,3S,4R,5R)-2-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-hydroxy-5-[4-[2-(4-nitrophenyl)ethoxy]-2-oxopyrimidin-1-yl]oxolan-3-yl] 2-(4-nitrophenyl)ethanesulfonate

InChI

InChI=1S/C46H44N4O14S/c1-59-38-20-12-34(13-21-38)46(33-6-4-3-5-7-33,35-14-22-39(60-2)23-15-35)62-30-40-43(64-65(57,58)29-26-32-10-18-37(19-11-32)50(55)56)42(51)44(63-40)48-27-24-41(47-45(48)52)61-28-25-31-8-16-36(17-9-31)49(53)54/h3-24,27,40,42-44,51H,25-26,28-30H2,1-2H3/t40-,42-,43-,44-/m1/s1

InChI Key

ZDSKUWRANBGSEL-QQIQMRLBSA-N

SMILES

COC1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=C(C=C3)OC)OCC4C(C(C(O4)N5C=CC(=NC5=O)OCCC6=CC=C(C=C6)[N+](=O)[O-])O)OS(=O)(=O)CCC7=CC=C(C=C7)[N+](=O)[O-]

Isomeric SMILES

COC1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=C(C=C3)OC)OC[C@@H]4[C@H]([C@H]([C@@H](O4)N5C=CC(=NC5=O)OCCC6=CC=C(C=C6)[N+](=O)[O-])O)OS(=O)(=O)CCC7=CC=C(C=C7)[N+](=O)[O-]

Canonical SMILES

COC1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=C(C=C3)OC)OCC4C(C(C(O4)N5C=CC(=NC5=O)OCCC6=CC=C(C=C6)[N+](=O)[O-])O)OS(=O)(=O)CCC7=CC=C(C=C7)[N+](=O)[O-]

Synonyms

5'-O-dimethoxytrityl-O(4)-4-nitrophenylethyl-2'-O-4-nitrophenylethylsulfonyluridine
5-DTNESU

Origin of Product

United States

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